N-(5-Methyl-4-nitro-2-furyl)acetamide is a chemical compound with the molecular formula CHNO and a molecular weight of 188.15 g/mol. It is classified as an acetamide derivative, specifically featuring a nitro-substituted furan ring. This compound has garnered interest due to its potential biological activities, including antimicrobial properties, and its role in various synthetic pathways.
N-(5-Methyl-4-nitro-2-furyl)acetamide can be sourced from various chemical suppliers, including PubChem and Sigma-Aldrich, where it is listed under different identifiers such as the CAS number 15420363 . In the realm of chemical classification, it falls under the category of organic compounds, particularly in the subcategory of nitro compounds due to the presence of the nitro group attached to the furan ring.
The synthesis of N-(5-Methyl-4-nitro-2-furyl)acetamide typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For example, controlling the temperature during nitration is essential to prevent over-nitration or decomposition of sensitive intermediates.
The molecular structure of N-(5-Methyl-4-nitro-2-furyl)acetamide features a furan ring substituted at the 5-position with a methyl group and at the 4-position with a nitro group. The acetamide moiety is attached to the nitrogen atom of the furan ring.
| Property | Data |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 188.15 g/mol |
| IUPAC Name | N-(5-Methyl-4-nitro-2-furyl)acetamide |
| InChI Key | RZKQZMVHMLWQIW-UHFFFAOYSA-N |
The compound's InChI representation provides insight into its structural characteristics, aiding in computational modeling and database searches for further research.
N-(5-Methyl-4-nitro-2-furyl)acetamide can participate in various chemical reactions:
The choice of reducing agent and reaction conditions significantly influences product yield and purity. For instance, using milder conditions may prevent side reactions and degradation.
The mechanism by which N-(5-Methyl-4-nitro-2-furyl)acetamide exerts its biological effects remains an area of active investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors within biological systems, potentially leading to alterations in metabolic pathways or inhibition of certain cellular processes . Further research is necessary to elucidate these interactions and their implications for therapeutic applications.
N-(5-Methyl-4-nitro-2-furyl)acetamide is expected to be a solid at room temperature with moderate solubility in polar solvents like ethanol and dimethyl sulfoxide due to its polar functional groups.
The chemical stability of this compound is influenced by factors such as pH and temperature. It may exhibit sensitivity to light due to the presence of the nitro group, which can undergo photochemical reactions under certain conditions.
N-(5-Methyl-4-nitro-2-furyl)acetamide has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its antimicrobial properties make it a candidate for further exploration as an antibacterial agent against various pathogens . Additionally, its structural features may allow for modifications that enhance its biological activity or selectivity towards specific targets in drug development.
Nitrofuran derivatives occupy a pivotal position in the history of chemical carcinogenesis research, serving as indispensable tools for understanding mechanisms of urinary tract carcinogenicity. Among these compounds, N-(4-(5-nitro-2-furyl)-2-thiazolyl)acetamide (NFTA) emerged as a prototypical experimental carcinogen, inducing transitional cell carcinomas in the urinary bladders of multiple species, including rats, mice, dogs, and hamsters [5]. The structural analog N-(5-Methyl-4-nitro-2-furyl)acetamide shares critical molecular features with NFTA and functions within the same research paradigm to elucidate pathways of nitroheterocyclic carcinogenesis. These 5-nitrofuran derivatives were historically employed not as therapeutic agents but as deliberate carcinogenic probes in animal models to investigate the sequential pathological changes from epithelial hyperplasia to invasive carcinoma [5] [8].
The discovery that structurally simple nitrofurans could induce organ-specific malignancies fundamentally advanced mechanistic toxicology. Research demonstrated that when administered orally to rodents, N-(5-Methyl-4-nitro-2-furyl)acetamide and its analogs undergo complex metabolic activation primarily in renal and urothelial tissues, leading to covalent binding with cellular macromolecules including DNA and proteins [1] [3]. This bioactivation process was identified as the critical first step in tumor initiation. The reproducible induction of transitional carcinomas in multiple laboratories established nitrofurans as standard reference carcinogens for comparative studies of urinary tract carcinogenesis [5] [8]. Their predictable oncogenicity enabled researchers to dissect the biochemical events preceding morphological changes, providing foundational knowledge about metabolic activation pathways relevant to both drug safety assessment and environmental carcinogenesis.
Table 1: Historical Context of Key Nitrofuran Carcinogens
| Compound | Abbreviation | Primary Tumor Site | Species Affected | Research Significance |
|---|---|---|---|---|
| N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide | NFTA | Urinary bladder | Rat, mouse, dog, hamster | Prototypical urothelial carcinogen |
| N-(5-Methyl-4-nitro-2-furyl)acetamide | - | Urinary tract | Rodents | Structural simplification of NFTA |
| 2-Amino-4-(5-nitro-2-furyl)thiazole | ANFT | Kidney, bladder | Rat, mouse | NFTA metabolite; enhanced potency |
| 5-Nitro-2-furaldehyde semicarbazone | - | Mammary gland | Rat | Demonstrated multi-organ carcinogenicity |
N-(5-Methyl-4-nitro-2-furyl)acetamide belongs to the monocyclic 5-nitrofuran subclass characterized by a nitro-substituted furan ring system directly linked to an acetamide functional group. Its molecular architecture contains three critical elements: (1) the furan heterocycle providing aromatic character and planarity; (2) the nitro group at position 5 which serves as the primary site for metabolic reduction; and (3) the N-acetyl side chain which undergoes metabolic transformations critical to biological activity [1] [6]. The methyl substituent at position 5 distinguishes it from simpler analogs and significantly influences its electronic properties and metabolic fate.
The electron-withdrawing nitro group profoundly alters the electronic distribution within the furan ring, as evidenced by Hammett substituent constants (σm = +0.71) and quantum chemical calculations [7]. This electron deficiency creates a π-electron deficient system susceptible to nucleophilic attack and facilitates enzymatic reduction. Compared to non-methylated analogs, the 5-methyl substituent in N-(5-Methyl-4-nitro-2-furyl)acetamide exerts both steric and electronic effects that influence its reactivity. The methyl group acts as a weak electron-donating substituent (+I effect), slightly counterbalancing the strong electron-withdrawing effect of the nitro group, while also creating steric hindrance that may influence molecular orientation during enzymatic interactions [7].
Table 2: Structural Classification of Key 5-Nitrofuran Derivatives
| Structural Class | Representative Compounds | Core Features | Electronic Properties |
|---|---|---|---|
| Monocyclic nitrofuran acetamides | N-(5-Methyl-4-nitro-2-furyl)acetamide, NFTA | Furan ring + acetamide substituent | Highly electrophilic (ELUMO ≈ -1.8 to -2.1 eV) |
| Nitrofuran thiazoles | NFTA, ANFT | Furan linked to thiazole ring | Extended conjugation; enhanced DNA binding |
| Nitrofuran hydrazides | Nifurtimox derivatives | Carbonyl-N-N linkage | Flexible; redox-active metabolites |
| Nitrofuran-tagged heterocycles | Imidazo[1,2-a]pyridine derivatives | Complex polyheterocyclic systems | Variable based on fused ring system |
The carcinogenic potency of N-(5-Methyl-4-nitro-2-furyl)acetamide and related compounds is governed by precise structural requirements that influence metabolic activation, tissue distribution, and macromolecular binding:
Nitro Group Reduction Potential: The electron affinity of the nitro group, modified by ring substituents, determines its susceptibility to enzymatic reduction. Compounds with reduction potentials between -0.35 and -0.45 V exhibit optimal carcinogenicity, balancing efficient bioreduction with sufficient stability for tissue penetration [1] [9]. The methyl substituent in N-(5-Methyl-4-nitro-2-furyl)acetamide fine-tunes this reduction potential compared to unsubstituted analogs.
Deacetylation-Activation Relationship: The N-acetyl group undergoes cytochrome P450-mediated deacetylation to form the corresponding amine metabolite, which exhibits significantly enhanced binding to DNA and proteins [1] [3]. Microsomal studies demonstrated that deacetylated metabolites bind macromolecules at rates 3-5 times greater than their acetylated precursors. This metabolic conversion is tissue-dependent, with renal cortex showing substantially higher deacetylation activity than other organs, explaining the organ-specific carcinogenicity [3].
Electrophilic Intermediate Formation: Following nitroreduction, the compound generates arylamine and arylhydroxylamine intermediates capable of two reaction pathways: (1) formation of reactive oxygen species through redox cycling, and (2) direct covalent binding to nucleophilic sites in DNA (particularly guanine residues) and proteins (especially cysteine thiols) [1] [6]. Glutathione inhibits binding by forming thioether conjugates, confirming sulfhydryl groups as critical targets [3].
Steric and Electronic Effects of Ring Substituents: The 5-methyl group in N-(5-Methyl-4-nitro-2-furyl)acetamide influences carcinogenicity through multiple mechanisms: (1) enhancing lipophilicity and membrane permeability; (2) altering electron density at the nitro group; and (3) sterically influencing molecular orientation in enzyme active sites. Comparative studies show methyl substitution can increase or decrease potency depending on its position, with 5-methyl derivatives exhibiting intermediate carcinogenicity between unsubstituted furans and more potent thiazole-containing analogs [5] [7].
Table 3: Structure-Activity Relationships in 5-Nitrofuran Carcinogens
| Structural Feature | Effect on Metabolism | Impact on Carcinogenic Potency | Molecular Mechanism |
|---|---|---|---|
| Nitro group at C-5 | Essential for bioreduction | Absolute requirement | Forms radical anions and reactive intermediates |
| N-Acetyl group | Deacetylation to primary amine | Activation (via amine metabolite) | Increases DNA binding 3-5 fold |
| 5-Methyl substituent | Modulates reduction kinetics | Intermediate potency enhancement | Electron donation + steric effects |
| Thiazole ring fusion | Enhanced activation by PHS | Significant potency increase | Extended conjugation + alternative activation pathways |
| Oxidizable side chain | Redox cycling potential | Variable by tissue distribution | Generates reactive oxygen species |
The bioactivation of N-(5-Methyl-4-nitro-2-furyl)acetamide involves multiple enzymatic pathways, with prostaglandin H synthase (PHS) playing a particularly important role in renal and urothelial tissues. PHS catalyzes the peroxidative activation of nitrofurans, leading to DNA adduct formation. Studies with renal medullary microsomes demonstrated that PHS-dependent activation results in preferential binding to polyguanylic acid, indicating sequence-specific DNA damage [1]. This enzymatic activation complements the nitroreductase pathway and may dominate in tissues with low cytochrome P450 activity but high prostaglandin synthetase expression, explaining the tissue-specific carcinogenicity of nitrofuran derivatives.
Molecular modeling analyses reveal that methyl substitution alters the electrostatic potential distribution across the furan ring, creating a distinct region of partial positive charge near the nitro group that facilitates interactions with electron-rich enzymatic cofactors [7]. This electronic modification, combined with optimal lipophilicity (logP ≈ 1.5-2.0), enables efficient cellular uptake and intracellular bioactivation. The structure-activity relationships established for N-(5-Methyl-4-nitro-2-furyl)acetamide and its analogs continue to inform predictive toxicology models for nitroaromatic compounds and guide the design of safer pharmaceuticals with reduced carcinogenic potential.
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5